![molecular formula C22H15ClN4O3S B2854309 N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide CAS No. 1226443-52-2](/img/no-structure.png)

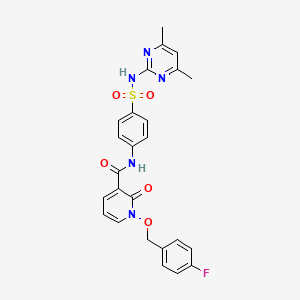

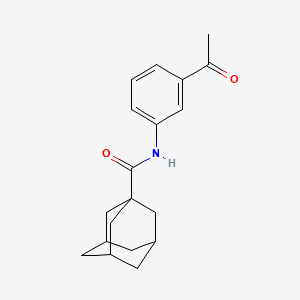

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyridazinone derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antioxidant Potential and Radical Scavenging Activity

A study investigated the antioxidant capacity of capsaicin analogs, which share structural similarities with N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide, using DFT methods. The research aimed to understand their mechanism of action in polar and nonpolar mediums, highlighting their potential as antioxidants in various environments (Yancheva et al., 2020).

Antimicrobial Activity

Research on novel pyrimidine and fused pyrimidine derivatives, including structures related to N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide, explored their synthesis and evaluated their potential antimicrobial activities. The study contributes to the development of new antimicrobial agents (Mahmoud et al., 2011).

Synthesis and Chemical Properties

A report on the synthesis of amino-substituted benzamide derivatives, including potential analogs of N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide, assessed their antioxidative properties. This research highlights the compound's significance in developing potent antioxidant agents through structural modification and analysis (Perin et al., 2018).

Applications in Material Science

Investigations into benzimidazole and benzothiazole conjugated Schiff base demonstrated their utility as fluorescent sensors for metal ions, showcasing the broader applicability of structurally related compounds in sensing technologies and material science applications (Suman et al., 2019).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide involves the reaction of 4-methoxybenzylamine with 3-(6-bromo-3-pyridazinyl)benzoic acid, followed by the reaction of the resulting intermediate with 4-methoxyphenol in the presence of a coupling agent.", "Starting Materials": [ "4-methoxybenzylamine", "3-(6-bromo-3-pyridazinyl)benzoic acid", "4-methoxyphenol", "coupling agent" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 3-(6-bromo-3-pyridazinyl)benzoic acid in the presence of a coupling agent to form N-(4-methoxybenzyl)-3-(6-bromo-3-pyridazinyl)benzamide intermediate.", "Step 2: The intermediate from step 1 is then reacted with 4-methoxyphenol in the presence of a coupling agent to form the final product, N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide." ] } | |

CAS RN |

1226443-52-2 |

Product Name |

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide |

Molecular Formula |

C22H15ClN4O3S |

Molecular Weight |

450.9 |

IUPAC Name |

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H15ClN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3 |

InChI Key |

UMDHBGHROAQGHP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2854226.png)

![N-(2,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2854227.png)

![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2854229.png)

![1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2854230.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2854231.png)

![Benzo[d]thiazol-6-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2854232.png)

![1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2854234.png)

![2-isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2854240.png)